tert-Butyl (4-bromo-2-methylphenyl)carbamate
Overview
Description
tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound with the chemical formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromo-2-methylphenyl)carbamate can be synthesized through the reaction of 4-bromo-2-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a bromo group.
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate: Contains a methoxy group in addition to the bromo group.
Uniqueness
tert-Butyl (4-bromo-2-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Biological Activity
tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound that falls under the category of carbamates, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic development. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamate functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of key enzymes involved in neurodegenerative diseases. Notably, it has shown potential in inhibiting:
- β-secretase 1 : An enzyme implicated in the production of amyloid beta peptides, which are associated with Alzheimer's disease.
- Acetylcholinesterase (AChE) : An enzyme that breaks down acetylcholine; its inhibition is crucial in treating conditions like Alzheimer's and myasthenia gravis.
The mechanism of action for this compound primarily involves its interaction with enzyme active sites. The carbamate moiety can form covalent bonds with nucleophilic residues within these sites, leading to enzyme inhibition. Additionally, the presence of bromine may enhance its binding affinity due to increased hydrophobic interactions.
Comparative Studies
A comparative analysis with other carbamate derivatives reveals that this compound shares structural similarities with various compounds but possesses unique features that influence its biological activity. Below is a table summarizing the comparison:
Compound Name | Similarity | Unique Features |
---|---|---|
Tert-Butyl (3-(bromomethyl)phenyl)carbamate | 1.00 | Different bromination position |
Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 0.83 | Hydroxymethyl group instead of bromoacetyl |
N-Boc-2-(4-Aminophenyl)ethanol | 0.83 | Contains an amino group |
This compound | 0.82 | Methyl substitution on the phenol ring |
Tert-Butyl 3-(bromomethyl)benzylcarbamate | 0.82 | Benzyl structure with bromomethyl substitution |
This table illustrates how this compound stands out due to its specific combination of functional groups.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to established inhibitors like rivastigmine. It showed selective inhibition patterns, suggesting potential therapeutic applications in neurodegenerative diseases .
- Inflammatory Pathway Modulation : In vitro studies indicated that this compound influences inflammatory pathways by increasing levels of tumor necrosis factor-alpha (TNF-α), highlighting its role in immune response modulation .
- Cytotoxicity Assessments : Preliminary assessments revealed low cytotoxicity levels in various cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-14-4 | |
Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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